N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole carboxamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a phenyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Introduction of Phenyl and Dimethoxyphenyl Groups: The phenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using aryl halides and appropriate nucleophiles.
Attachment of Cyclohexyl Group: The cyclohexyl group is typically introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced purification methods, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Aryl halides, nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
N-Cyclohexyl-5-(4-methylphenyl)-3-isoxazolecarboxamide: Similar structure but with a methyl group instead of a dimethoxy group.
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide: Lacks the phenyl group attached to the isoxazole ring.
N-Cyclohexyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide: Contains a quinazolinyl group instead of an isoxazole ring.
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-14-13-17(15-23(21)29-2)22-16-20(25-30-22)24(27)26(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,13-16,19H,4,7-8,11-12H2,1-2H3 |
InChI Key |
QURPADXJYKEUEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(C3CCCCC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.